Lactenocin

Description

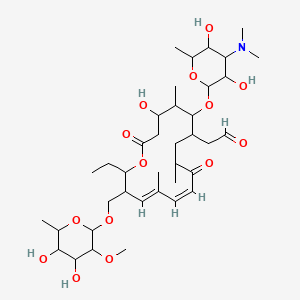

Structure

2D Structure

Properties

CAS No. |

11049-05-1 |

|---|---|

Molecular Formula |

C38H63NO14 |

Molecular Weight |

757.9 g/mol |

IUPAC Name |

2-[(11Z,13E)-15-[(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxymethyl]-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C38H63NO14/c1-10-28-25(18-49-38-36(48-9)34(47)32(45)23(6)51-38)15-19(2)11-12-26(41)20(3)16-24(13-14-40)35(21(4)27(42)17-29(43)52-28)53-37-33(46)30(39(7)8)31(44)22(5)50-37/h11-12,14-15,20-25,27-28,30-38,42,44-47H,10,13,16-18H2,1-9H3/b12-11-,19-15+ |

InChI Key |

CFMSCYSETWZXRS-QVZFMMNHSA-N |

SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)COC3C(C(C(C(O3)C)O)O)OC |

Isomeric SMILES |

CCC1C(/C=C(/C=C\C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)\C)COC3C(C(C(C(O3)C)O)O)OC |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)COC3C(C(C(C(O3)C)O)O)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lactenocin; Demycarosylmacrocin; |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and origin of the antibiotic Lactenocin

An in-depth technical guide to Lactococcin, a bacteriocin produced by Lactococcus lactis.

Disclaimer: Initial searches for the antibiotic "Lactenocin" did not yield specific scientific literature or data. It is highly probable that this term is a variant or misspelling of "Lactococcin," a well-documented bacteriocin produced by various strains of Lactococcus lactis. This guide will focus on Lactococcin, providing comprehensive information on its discovery, origin, mechanism of action, and relevant experimental protocols.

Discovery and Origin of Lactococcin

Lactococcins are a class of bacteriocins produced by strains of the lactic acid bacterium Lactococcus lactis. These antimicrobial peptides have been isolated from various sources, including dairy products and fermented plant materials. Several types of Lactococcins have been identified, each with distinct properties and produced by different strains of L. lactis.

For instance, Lactococcus lactis subsp. cremoris 9B4 is a known producer of Lactococcin B (LcnB)[1]. Another variant, Lactococcin Q, was isolated from Lactococcus lactis QU 4, a strain found on corn[2]. The discovery of novel Lactococcins, such as Lactococcin Z from L. lactis isolated from fresh corn or lettuce, highlights the diversity of these bacteriocins in nature[3]. The production of these bacteriocins is a key characteristic of many Lactococcus lactis strains used as starter cultures in the food industry[4].

Mechanism of Action

Lactococcins primarily exert their antimicrobial effect by disrupting the integrity of the target cell's cytoplasmic membrane. The specific mechanism can vary between different types of Lactococcins.

-

Lactococcin A (LcnA) , a class IId bacteriocin, functions by binding to the mannose phosphotransferase system (man-PTS) on the surface of susceptible bacteria[5][6]. This interaction leads to the formation of pores in the cell membrane, causing leakage of intracellular contents and dissipation of the proton motive force, ultimately leading to cell death[5][7]. The immunity protein, LciA, protects the producer cell by interacting with the LcnA-man-PTS complex and preventing pore formation[5][7].

-

Lactococcin B (LcnB) is a small, hydrophobic bacteriocin that also induces pore formation in the cytoplasmic membrane of sensitive L. lactis cells. This leads to the dissipation of the proton motive force and leakage of intracellular ions and amino acids[1].

-

Lactococcin G is a two-component bacteriocin, requiring the synergistic action of two distinct peptides, Gα and Gβ. Both peptides can bind independently to the target cell, but together they form transmembrane pores that are permeable to monovalent cations like potassium, leading to a collapse of the membrane potential[8].

Signaling Pathway of Lactococcin A Action

Caption: Mechanism of action of Lactococcin A.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of Lactococcins is quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a target microorganism. The MIC values for various Lactococcins against different bacterial strains are summarized below.

| Bacteriocin | Target Organism | Growth Medium | MIC (µM) | Reference |

| Lactococcin A | Lactococcus lactis IL1403 | APT | 3.2 | [9] |

| Garvicin Q | Lactococcus lactis IL1403 | APT | 0.8 | [10] |

| Lactococcin G (Gα + Gβ) | Lactococcus lactis | - | - | [2] |

| Lactococcin Q (Qα + Qβ) | Lactococcus lactis | - | - | [2] |

Note: Comprehensive and directly comparable MIC data for all Lactococcin variants across a wide range of bacteria is limited in the available literature. The provided table represents available data points.

Experimental Protocols

Purification of Lactococcins

The purification of Lactococcins from the culture supernatant of producing strains generally involves a multi-step process to achieve homogeneity.

Caption: General workflow for Lactococcin purification.

-

Culture and Supernatant Collection:

-

Grow Lactococcus lactis QU 4 at 30°C for 12 hours in MRS medium.

-

Harvest the culture supernatant by centrifugation.

-

-

Acetone Precipitation:

-

Precipitate proteins from the supernatant by adding three volumes of acetone and incubating overnight at -30°C.

-

Collect the precipitate by centrifugation and dry it under a vacuum.

-

Dissolve the dried pellet in 20 mM sodium phosphate buffer (pH 5.7).

-

-

Cation Exchange Chromatography:

-

Apply the dissolved protein solution to an SP-Sepharose cation-exchange column equilibrated with the same buffer.

-

Elute the bound bacteriocin using a salt gradient (e.g., 0.75 M NaCl).

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Apply the active fraction from the cation exchange step to a C18 reverse-phase column.

-

Elute the peptides using a linear gradient of acetonitrile containing 0.1% trifluoroacetic acid (TFA).

-

Collect the fractions corresponding to the α and β peptides of Lactococcin Q.

-

Characterization of Bacteriocin Activity

This method is used to determine the antimicrobial activity of the purified Lactococcin.

-

Indicator Strain Preparation:

-

Prepare a lawn of the indicator bacterium on an appropriate agar medium.

-

-

Well Preparation:

-

Create wells in the agar using a sterile cork borer.

-

-

Sample Application:

-

Add a known volume of the purified Lactococcin solution to each well.

-

-

Incubation:

-

Incubate the plates under conditions suitable for the growth of the indicator strain.

-

-

Observation:

-

Measure the diameter of the inhibition zone around each well to quantify the antimicrobial activity.

-

-

Preparation of Serial Dilutions:

-

Prepare a series of twofold dilutions of the purified Lactococcin in a suitable broth medium in a 96-well microtiter plate.

-

-

Inoculation:

-

Inoculate each well with a standardized suspension of the target bacterium.

-

-

Incubation:

-

Incubate the microtiter plate under appropriate conditions.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of the bacteriocin that completely inhibits the visible growth of the bacterium.

-

Characterization of Purified Bacteriocin[11][12]

-

Effect of Enzymes: Treat the purified bacteriocin with various proteases (e.g., trypsin, proteinase K) to confirm its proteinaceous nature. Inactivation of antimicrobial activity indicates a protein-based substance.

-

Effect of pH and Temperature: Assess the stability of the bacteriocin by incubating it at different pH values and temperatures, followed by measuring the residual activity.

-

Molecular Mass Determination: Determine the molecular weight of the purified bacteriocin using techniques like SDS-PAGE and mass spectrometry.

Conclusion

Lactococcins are a diverse group of bacteriocins with significant potential as natural food preservatives and therapeutic agents. Their primary mode of action involves disrupting the cell membrane of target bacteria, leading to cell death. The detailed protocols for their purification and characterization provide a solid foundation for further research and development in the field of antimicrobial peptides. While the term "this compound" does not appear to be established in scientific literature, the extensive research on Lactococcins offers a wealth of information for professionals in drug development and microbiology.

References

- 1. Mode of Action of Lactococcin B, a Thiol-Activated Bacteriocin from Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactococcin Q, a Novel Two-Peptide Bacteriocin Produced by Lactococcus lactis QU 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Lactococcus-Specific Bacteriocins Produced by Lactococcal Isolates, and the Discovery of a Novel Bacteriocin, Lactococcin Z - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Structural Basis of the Mechanisms of Action and Immunity of Lactococcin A, a Class IId Bacteriocin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Mechanistic Properties of the Two-Component Bacteriocin Lactococcin G - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

No Direct Biosynthetic Role of Lactenocin in Macrocin Synthesis Established in Scientific Literature

A comprehensive review of available scientific literature reveals no direct evidence to support a role for Lactenocin in the biosynthesis of Macrocin. While both are naturally occurring antimicrobial compounds, their connection within a single biosynthetic pathway is not documented. Macrocin is identified as a precursor in the biosynthesis of the macrolide antibiotic Tylosin, with this compound also being an intermediate in this same pathway.[1] However, the requested in-depth technical guide on the specific role of this compound in Macrocin's biosynthesis cannot be constructed as the premise is not supported by current scientific understanding.

Macrocin is a macrolide antibiotic, and its biosynthesis is a complex process involving polyketide synthases.[2][3] Macrolides are a class of antibiotics characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached.[4] Their biosynthesis from simple precursors is a multi-step enzymatic process.

This compound, on the other hand, is mentioned in the context of Tylosin biosynthesis, where it acts as a precursor to both Macrocin and Desmycosin.[1] One study identified Macrocin, Desmycosin, this compound, and Relomycin as components of the common pathway for Tylosin biosynthesis in Streptomyces fradiae.[1]

The Biosynthesis of Tylosin

The biosynthesis of Tylosin is a well-studied pathway. It begins with the formation of a polyketide chain, which is then cyclized and modified through a series of enzymatic reactions to form the final Tylosin molecule.[2][3] Macrocin is a key intermediate in this pathway, and its conversion to Tylosin involves methylation steps.[1][2][3]

While this compound is part of this pathway, the specific, detailed molecular mechanisms of its conversion and its direct influence on the formation of Macrocin are not extensively detailed in the available literature. Therefore, a technical guide with detailed experimental protocols and quantitative data focusing solely on "this compound's role in the biosynthesis of Macrocin" would be speculative.

Visualizing the Tylosin Biosynthetic Pathway

While a direct pathway from this compound to Macrocin cannot be exclusively detailed, the established relationships within the terminal stages of Tylosin biosynthesis can be visualized.

Caption: Terminal stages of Tylosin biosynthesis.

This diagram illustrates the established precursor relationships in the final steps of Tylosin synthesis, where this compound is a precursor to both Macrocin and Desmycosin, which are then converted to Tylosin.[1]

References

- 1. Terminal Stages in the Biosynthesis of Tylosin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the macrolide antibiotic tylosin. A preferred pathway from tylactone to tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BIOSYNTHESIS OF THE MACROLIDE ANTIBIOTIC TYLOSIN A PREFERRED PATHWAY FROM TYLACTONE TO TYLOSIN [jstage.jst.go.jp]

- 4. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]

Lactenocin's Role as a Key Precursor in the Terminal Stages of Tylosin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of Lactenocin as a crucial precursor in the biosynthetic pathway of Tylosin, a macrolide antibiotic of significant importance in veterinary medicine. This document summarizes key quantitative data, details the experimental protocols used to elucidate this pathway, and provides visual representations of the biochemical conversions and experimental workflows. The information presented is primarily derived from the foundational research conducted on the Tylosin biosynthetic pathway in Streptomyces fradiae.

Quantitative Analysis of Precursor Incorporation

The biosynthesis of Tylosin from its precursors has been quantitatively assessed through radiolabeling experiments. These studies have been instrumental in determining the efficiency of conversion of various intermediates into the final active compound. The following table summarizes the incorporation of ¹⁴C-labeled precursors into Tylosin and other related macrolides, as demonstrated in studies with Streptomyces fradiae.

| Precursor Administered | Product(s) Formed | Radioactivity Incorporated (cpm) |

| [¹⁴C]this compound | Macrocin | 3,100 |

| Desmycosin | 1,800 | |

| Tylosin | 700 | |

| [¹⁴C]Desmycosin | Tylosin | 11,000 |

| [¹⁴C]Macrocin | Tylosin | 29,000 |

Data derived from experiments described by Seno, Pieper, and Huber in "Terminal Stages in the Biosynthesis of Tylosin" (1977).

Experimental Protocols

The elucidation of the Tylosin biosynthetic pathway, particularly the role of this compound, relied on meticulously designed isotope labeling and tracking experiments. Below are the detailed methodologies for the key experiments cited.

Preparation of ¹⁴C-Labeled Precursors

Objective: To produce radiolabeled this compound, Macrocin, and Desmycosin for use in incorporation studies.

Methodology:

-

Culturing of Streptomyces fradiae: A mutant strain of S. fradiae blocked in the later stages of Tylosin biosynthesis is cultured in a suitable fermentation medium.

-

Introduction of Radiotracer: [¹⁴C]-labeled primary precursors, such as propionate or methyl oleate, are introduced into the culture medium.

-

Incubation: The culture is incubated under optimal conditions for the production of the desired intermediates (this compound, Macrocin, or Desmycosin).

-

Extraction and Purification: The fermentation broth is harvested, and the macrolides are extracted using organic solvents.

-

Chromatographic Separation: The extracted macrolides are separated and purified using techniques such as thin-layer chromatography (TLC) or column chromatography.

-

Identification and Quantification: The identity and purity of the ¹⁴C-labeled precursors are confirmed by comparing their chromatographic behavior to that of known standards. The radioactivity is quantified using a liquid scintillation counter.

In Vivo Incorporation of ¹⁴C-Labeled Precursors

Objective: To determine the in vivo conversion of radiolabeled precursors into Tylosin by S. fradiae.

Methodology:

-

Culturing of S. fradiae: A wild-type or a specific mutant strain of S. fradiae capable of producing Tylosin is grown in a suitable fermentation medium.

-

Addition of Labeled Precursor: A known quantity of a purified ¹⁴C-labeled precursor (e.g., [¹⁴C]this compound) is added to the culture at a specific time point during fermentation.

-

Time-Course Sampling: Aliquots of the fermentation broth are aseptically removed at various time intervals following the addition of the labeled precursor.

-

Extraction of Macrolides: The macrolides are extracted from the collected samples using an appropriate organic solvent.

-

Chromatographic Analysis: The extracted components are separated using thin-layer chromatography (TLC).

-

Autoradiography and Quantification: The TLC plates are exposed to X-ray film to visualize the radioactive spots. The spots corresponding to the precursor, intermediates, and final product (Tylosin) are scraped from the plate, and the radioactivity is quantified using a liquid scintillation counter.

Visualizing the Pathway and Workflow

The Terminal Stages of Tylosin Biosynthesis

The following diagram illustrates the final steps in the conversion of this compound to Tylosin.[1][2] this compound serves as a direct precursor to both Macrocin and Desmycosin, which are subsequently converted to Tylosin.

Experimental Workflow for Tracing Radiolabeled Precursors

The workflow for tracing the incorporation of radiolabeled precursors into the Tylosin biosynthetic pathway is a systematic process involving several key steps, from the preparation of the labeled compounds to the final analysis.

References

An In-depth Technical Guide to the Early Studies of Lactococcin and Lacticin Antimicrobial Properties

A Note on Nomenclature: The term "Lactenocin" is not found in established scientific literature. It is highly probable that this is a conflation or misspelling of Lactococcin and Lacticin , two distinct and well-researched groups of bacteriocins produced by Lactococcus lactis. This guide will provide a detailed overview of the early research into these two important classes of antimicrobial peptides.

This technical guide is intended for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental protocols, and mechanisms of action from foundational studies on Lactococcin and Lacticin.

Lactococcin

Lactococcins are a group of bacteriocins produced by strains of Lactococcus lactis. Early studies identified several types, including Lactococcin A, B, G, M, and Q. They are generally characterized by a narrow spectrum of activity, primarily targeting other Lactococcus species. Lactococcin A and B are among the most studied from this group.

Data Presentation: Antimicrobial Spectrum of Lactococcins

The following tables summarize the Minimum Inhibitory Concentration (MIC) of various Lactococcins against susceptible bacterial strains as reported in early literature.

| Bacteriocin | Target Strain | MIC | Reference |

| Lactococcin A | Lactococcus lactis IL1403 | 3.2 µM | [1] |

| Lactococcin G | Lactococcus lactis subsp. lactis ATCC 19435T | Not specified in molarity, but active | [2] |

| Lactococcin Q | Lactococcus lactis subsp. lactis ATCC 19435T | Synergistic (1:1 molar ratio of Qα and Qβ) | [2] |

| Lactococcin B | Lactococcus lactis | Concentration-dependent bactericidal effect | [3] |

Experimental Protocols

This protocol is a composite of methods described in early studies for purifying small, hydrophobic, cationic bacteriocins like Lactococcin B.[4]

-

Cultivation: Grow the producer strain, such as L. lactis IL1403(pMB580), in G2M17 broth to the early stationary phase.

-

Cell Removal: Centrifuge the culture at 10,000 x g for 10 minutes to pellet the cells. The supernatant contains the bacteriocin.

-

Ethanol Precipitation: Add cold ethanol to the cell-free supernatant to precipitate the bacteriocin.

-

Isoelectric Focusing: Dissolve the precipitate in demineralized water with carrier ampholytes. Subject this solution to preparative isoelectric focusing to separate the bacteriocin based on its isoelectric point.

-

Ultrafiltration: Pool the active fractions and concentrate them using an ultrafiltration membrane with an appropriate molecular weight cutoff.

-

Purity Analysis: Assess the purity of the final sample using Tricine-SDS-PAGE and silver staining.

This method was commonly used to determine the antimicrobial activity of Lactococcin preparations.[2][5]

-

Indicator Strain Preparation: Prepare a lawn of the indicator strain (e.g., L. lactis subsp. lactis ATCC 19435T) by inoculating it into a soft agar overlay (e.g., Lactobacilli Agar AOAC).[2]

-

Plate Preparation: Pour the inoculated soft agar over a base of a suitable solid medium (e.g., MRS medium with 1.2% agar).[2]

-

Sample Application: Once the overlay has solidified, spot small volumes (e.g., 10 µL) of serial dilutions of the Lactococcin preparation onto the surface.

-

Incubation: Incubate the plates overnight at the optimal temperature for the indicator strain.

-

Observation: The presence of a clear zone of inhibition around a spot indicates antimicrobial activity. The activity is often quantified in Arbitrary Units (AU/mL), defined as the reciprocal of the highest dilution showing a clear zone of inhibition.

Mandatory Visualization: Lactococcin A Mechanism of Action

Lactococcin A acts by targeting the mannose phosphotransferase system (man-PTS) in the membrane of susceptible cells. This interaction leads to the formation of pores, dissipating the proton motive force and causing cell death.[6][7][8]

Caption: Mechanism of Lactococcin A targeting the mannose-PTS receptor.

Lacticin

Lacticins are another class of bacteriocins from L. lactis. Lacticin 3147 is a notable example from early studies. It is a two-peptide (LtnA1 and LtnA2) lantibiotic with a broad spectrum of activity against Gram-positive bacteria.[9][10] Its unique mode of action requires the synergistic effect of both peptides.

Data Presentation: Antimicrobial Spectrum of Lacticin 3147

The following table presents the MIC of purified Lacticin 3147 against several mastitis-causing pathogens and other bacteria.

| Bacteriocin | Target Strain | MIC (mg/L) | Reference |

| Lacticin 3147 | Streptococcus dysgalactiae M | Not specified, but highly sensitive | [11] |

| Lacticin 3147 | Staphylococcus aureus 10 | Not specified, but sensitive | [11] |

| Lacticin 3147 | Staphylococcus aureus Xen 29 | 19.1 | [12] |

| Vancomycin (for comparison) | Staphylococcus aureus Xen 29 | 1.013 | [12] |

Experimental Protocols

This protocol is based on the method described for the purification of the two-component Lacticin 3147.[10][13]

-

Cultivation: Grow the producer strain, L. lactis DPC3147, in a suitable broth medium (e.g., MRS) for 16 hours at 30°C.

-

Cell Removal: Centrifuge the culture at 10,000 x g for 15 minutes to obtain the cell-free supernatant.

-

Hydrophobic Interaction Chromatography: Apply the supernatant to a column packed with Amberlite XAD-16 resin. Wash the column with 40% ethanol and elute the bacteriocin with 70% isopropanol containing 10 mM acetic acid.

-

Solvent Removal: Remove the isopropanol from the active fractions by evaporation using oxygen-free nitrogen gas.

-

Reverse-Phase FPLC/HPLC: Further purify and separate the two active components (LtnA1 and LtnA2) using a C18 reverse-phase column with an acetonitrile gradient.

-

Activity Assay: Collect fractions and test for antimicrobial activity, noting that full activity requires the combination of fractions containing LtnA1 and LtnA2.

This method determines if a bacteriocin is bactericidal, bacteriostatic, or bacteriolytic.[10]

-

Culture Preparation: Grow an overnight culture of the indicator strain (e.g., Streptococcus dysgalactiae M or S. aureus 10) in a suitable broth (e.g., BHI broth).[11]

-

Inoculation: Inoculate fresh broth with the indicator strain and incubate for a few hours to reach the exponential growth phase.

-

Bacteriocin Addition: Add different concentrations of the purified Lacticin 3147 preparation to the actively growing cultures. A control culture with no bacteriocin is also maintained.

-

Sampling and Plating: At regular time intervals (e.g., 0, 1, 2, 4, 6 hours), take samples from each culture. Perform serial dilutions and plate on appropriate agar to determine the number of viable cells (CFU/mL).

-

Data Analysis: Plot CFU/mL versus time. A significant drop in viable cell count in the presence of the bacteriocin indicates a bactericidal mode of action.

Mandatory Visualization: Lacticin 3147 Mechanism of Action

The mode of action of Lacticin 3147 is a complex, two-step process. First, the LtnA1 peptide binds specifically to the cell wall precursor, Lipid II. This complex then acts as a receptor for the second peptide, LtnA2. The final ternary complex inhibits cell wall biosynthesis and forms a pore in the membrane, leading to ion leakage and cell death.[9]

Caption: Synergistic two-peptide mechanism of Lacticin 3147.

References

- 1. researchgate.net [researchgate.net]

- 2. Lactococcin Q, a Novel Two-Peptide Bacteriocin Produced by Lactococcus lactis QU 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of Action of Lactococcin B, a Thiol-Activated Bacteriocin from Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structural Basis of the Mechanisms of Action and Immunity of Lactococcin A, a Class IId Bacteriocin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The mode of action of the lantibiotic lacticin 3147--a complex mechanism involving specific interaction of two peptides and the cell wall precursor lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lacticin 3147, a Broad-Spectrum Bacteriocin Which Selectively Dissipates the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Lacticin 3147 and a Teat Seal Containing This Bacteriocin for Inhibition of Mastitis Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Lantibiotic Lacticin 3147 Prevents Systemic Spread of Staphylococcus aureus in a Murine Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Learning the Science Behind Bacteriocins Through Lacticin 3147; a Promising Lantibiotic | Alberta Academic Review [albertaacademicreview.com]

An In-depth Technical Guide on the Relationship Between Lactenocin, Macrocin, and Tylosin

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of the macrolide antibiotic Tylosin and its biosynthetic precursors, Macrocin and Lactenocin. Tylosin, a 16-membered macrolide produced by the fermentation of Streptomyces fradiae, is a critical agent in veterinary medicine.[1] Understanding its relationship with its precursors is fundamental for optimizing production, exploring novel derivatives through biosynthetic engineering, and comprehending its mechanism of action. This document details the chemical identities, the precise biosynthetic pathway linking these three compounds, their mechanisms of action, and the experimental methodologies used to elucidate these connections. All quantitative data are presented in tabular format, and key relationships and workflows are visualized using structured diagrams.

Compound Profiles and Core Relationship

Tylosin is not a single compound but a mixture of structurally related macrolides. The primary and most potent component is Tylosin A. The other components, Tylosin B (desmycosin), Tylosin C (macrocin), and Tylosin D (relomycin), are also present in fermentation cultures.[2] The core relationship between this compound, Macrocin, and Tylosin is biosynthetic; they are sequential intermediates in the terminal stages of Tylosin A synthesis in Streptomyces fradiae.[3][4]

-

Tylosin (Tylosin A): A macrolide antibiotic with a broad spectrum of activity against Gram-positive organisms and a limited range against Gram-negative organisms.[1] It functions by inhibiting protein synthesis through binding to the 50S subunit of the bacterial ribosome.[1][5] It is widely used in veterinary medicine to treat bacterial infections and as a growth promotant.[1]

-

Macrocin (Tylosin C): A direct precursor to Tylosin.[4][6] It is a macrolide antibiotic that is structurally identical to Tylosin except for the methylation pattern on one of its sugar moieties.[6][7] Specifically, Macrocin is 3'''-O-demethyltylosin.[6] It is converted into Tylosin by the enzymatic action of macrocin O-methyltransferase.[7]

-

This compound: An earlier intermediate in the biosynthetic pathway.[3][4] Studies have identified this compound as an immediate precursor to both Macrocin and Desmycosin, positioning it as a key branch-point intermediate in the formation of the final Tylosin complex.[3][4]

The Biosynthetic Pathway: From this compound to Tylosin

The terminal steps of Tylosin biosynthesis in Streptomyces fradiae involve a series of enzymatic modifications to a core macrolactone structure. The pathway clarifies the hierarchical relationship between the three compounds of interest. Data from studies using 14C-labeled antibiotics have confirmed that this compound is a precursor to Macrocin, which is then methylated to form Tylosin.[3][4] A more detailed pathway starting from the macrolactone, Tylactone, has also been elucidated, showing the sequential addition and modification of sugar moieties.[8]

Caption: Biosynthetic relationship of Tylosin precursors.

Mechanism of Action and Resistance

Inhibition of Protein Synthesis

Like other macrolide antibiotics, Tylosin exerts its bacteriostatic effect by targeting the bacterial ribosome.[1] It binds to the 50S ribosomal subunit within the peptide exit tunnel, thereby inhibiting protein synthesis.[5][9] This binding interferes with the formation of peptide bonds and can also physically block the passage of the nascent polypeptide chain.[5]

Caption: Tylosin inhibits protein synthesis via ribosomal binding.

Synergistic Resistance Mechanism

The Tylosin-producing organism, S. fradiae, protects itself via specific resistance mechanisms. A key mechanism involves the methylation of the 23S rRNA at two distinct nucleotides: G748 and A2058.[5] This modification is carried out by TlrB (methylates G748) and TlrD (methylates A2058) methyltransferases.[5] Critically, neither methylation alone confers significant resistance. Resistance is achieved through a synergistic effect when both sites are methylated, which presumably alters the conformation of the binding pocket to prevent Tylosin from binding effectively.[5]

Caption: Synergistic rRNA methylation confers Tylosin resistance.

Quantitative Data Summary

Quantitative data primarily exists for Tylosin, the final active product. The antimicrobial efficacy is typically reported as Minimum Inhibitory Concentration (MIC). Data for the intermediates this compound and Macrocin is sparse as they are not therapeutic endpoints.

| Organism | Tylosin MIC (µg/mL) | Reference |

| Mycoplasma bovis | 0.06 - 4 | [1] |

| Staphylococcus aureus | 0.5 - >128 | [1] |

| Campylobacter coli | Active (MIC not specified) | [1] |

| Mycoplasma gallisepticum | MIC90 of 0.1 | [10] |

| Mannheimia haemolytica | 64 | [11] |

| Pasteurella multocida | 32 | [11] |

Key Experimental Protocols

The elucidation of the Tylosin biosynthetic pathway has relied on several key experimental techniques, primarily conducted with S. fradiae cultures.

Bioconversion Studies with Blocked Mutants

This method is crucial for identifying pathway intermediates. The protocol involves using a mutant strain of S. fradiae that is genetically blocked at an early stage of the biosynthetic pathway (e.g., unable to produce Tylactone).[8]

Methodology Outline:

-

Mutant Strain Cultivation: A mutant strain (e.g., blocked in Tylactone synthesis) is grown in a suitable fermentation medium.

-

Feeding of Intermediates: Potential pathway intermediates (e.g., this compound, Macrocin) are added to the culture medium.

-

Incubation: The culture is incubated for a set period (e.g., 7 days) to allow for bioconversion.[12]

-

Extraction and Analysis: The fermentation broth is harvested, and macrolides are extracted.

-

Identification: The presence of Tylosin or other downstream products is determined using analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12] A successful conversion of the fed intermediate to Tylosin confirms its position in the pathway.

Caption: General workflow for identifying pathway intermediates.

Radiolabeling and Tracer Studies

To definitively establish precursor-product relationships, radiolabeled compounds are used.

Methodology Outline:

-

Synthesis of Labeled Precursor: A precursor of interest (e.g., Macrocin) is synthesized with a radioactive isotope, typically Carbon-14 (¹⁴C).

-

Addition to Culture: The purified ¹⁴C-labeled antibiotic is added to a wild-type S. fradiae culture.[3][4]

-

Time-Course Sampling: Samples are taken from the fermentation broth at various time points.

-

Separation and Detection: The components of the broth are separated (e.g., by chromatography). The distribution of the radioactive label is then measured in different fractions corresponding to this compound, Macrocin, Tylosin, etc.

-

Analysis: The kinetics of the label's incorporation from the precursor into the final product are analyzed to confirm the directness of the conversion.[3]

Conclusion

The relationship between this compound, Macrocin, and Tylosin is a clear, sequential biosynthetic pathway within Streptomyces fradiae. This compound serves as a key intermediate that gives rise to Macrocin, which is the penultimate precursor to the final active compound, Tylosin. This knowledge, derived from meticulous bioconversion and tracer studies, is not merely academic. It forms the basis for industrial fermentation optimization and opens avenues for synthetic biology approaches, such as combinatorial biosynthesis, to generate novel macrolide antibiotics with improved efficacy or altered spectra of activity. A thorough understanding of the native pathway, mechanism of action, and inherent resistance mechanisms is indispensable for professionals engaged in the development of next-generation anti-infective therapies.

References

- 1. Tylosin - Wikipedia [en.wikipedia.org]

- 2. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Terminal Stages in the Biosynthesis of Tylosin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macrocin | C45H75NO17 | CID 5280369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Macrocin - Wikipedia [en.wikipedia.org]

- 8. Biosynthesis of the macrolide antibiotic tylosin. A preferred pathway from tylactone to tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Macrolide - Wikipedia [en.wikipedia.org]

- 10. poultrydvm.com [poultrydvm.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. journals.asm.org [journals.asm.org]

Initial Characterization of Lactenocin's Physical and Chemical Properties: A Technical Guide

Disclaimer: The term "Lactenocin" does not correspond to a widely characterized or formally recognized bacteriocin in scientific literature. This guide, therefore, summarizes the physical and chemical properties of a range of closely related and well-studied bacteriocins produced by lactic acid bacteria (LAB), primarily from the Lactobacillus and Lactococcus genera. These bacteriocins are often referred to as "lactocins" or "lacticins." The information presented here serves as a comprehensive overview for researchers, scientists, and drug development professionals interested in this class of antimicrobial peptides.

Introduction to LAB Bacteriocins

Bacteriocins produced by lactic acid bacteria are ribosomally synthesized antimicrobial peptides that exhibit a spectrum of activity, often against other Gram-positive bacteria, including notable foodborne pathogens. Their proteinaceous nature means they are generally regarded as safe (GRAS) and are susceptible to degradation by proteases in the gastrointestinal tract, making them attractive candidates for food preservation and potential therapeutic applications. These peptides are diverse in their structure, molecular weight, and mode of action.

Physicochemical Properties of Selected LAB Bacteriocins

The physical and chemical characteristics of bacteriocins are crucial for their stability, activity, and potential applications. Below is a summary of these properties for several representative bacteriocins.

Table 1: Molecular Weight and Isoelectric Point of Selected LAB Bacteriocins

| Bacteriocin | Producing Organism | Molecular Weight (Da) | Isoelectric Point (pI) | Reference |

| Lactocin 63 | Lactobacillus coryniformis FZU63 | 1493.709 | Not Reported | [1] |

| Bacteriocin H-559 | Lactococcus lactis subsp. lactis H-559 | 3343.7 | Not Reported | [2] |

| Lactacin B | Lactobacillus acidophilus | ~6,000 - 6,500 | Not Reported | [3] |

| Bacteriocin ZFM216 | Lacticaseibacillus rhamnosus ZFM216 | 11851.9 | Not Reported | [4] |

| Lactococcin G (α peptide) | Lactococcus lactis | 4346 | 10.9 | |

| Lactococcin G (β peptide) | Lactococcus lactis | 4110 | 10.4 |

Table 2: Stability Profiles of Selected LAB Bacteriocins

| Bacteriocin | Thermal Stability | pH Stability | Enzyme Sensitivity | Reference |

| Bacteriocin ZFM216 | Stable | Stable under weakly acidic conditions | Sensitive to pepsin, proteinase K, and trypsin | [4] |

| Bacteriocin H-559 | Stable up to 100°C for 10 min | Stable from pH 2.0-11.0 | Inactivated by α-chymotrypsin, protease type IX and XIV | [2] |

| L. plantarum L2 & L. pentosus L11 Bacteriocins | Stable at 100°C for 20 minutes; stable to autoclaving | Higher activity at pH 3-5 | Inhibited by papain | [5] |

| L. paraplantarum L5 Bacteriocin | 87.5% activity retained at 100°C for 20 min; reduced activity after autoclaving | Higher activity at pH 3-5 | Inhibited by papain | [5] |

Experimental Protocols

The characterization of bacteriocins involves a series of purification and analytical steps to determine their properties and mode of action.

Bacteriocin Purification Workflow

A common workflow for the purification of bacteriocins from LAB culture supernatant is as follows:

-

Cell-Free Supernatant Preparation: The LAB culture is centrifuged to pellet the cells. The resulting supernatant, which contains the secreted bacteriocin, is collected. To rule out antimicrobial effects from organic acids, the pH of the supernatant is often adjusted to neutral.

-

Ammonium Sulfate Precipitation: This step is used to concentrate the proteinaceous bacteriocin. Ammonium sulfate is added to the cell-free supernatant to a specific saturation level, causing the bacteriocin to precipitate. The precipitate is then collected by centrifugation and redissolved in a suitable buffer.

-

Chromatography:

-

Ion-Exchange Chromatography: The redissolved precipitate is subjected to ion-exchange chromatography to separate proteins based on their net charge.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is used for further purification based on the hydrophobicity of the peptide. A C18 column is commonly employed.

-

-

Purity Verification: The purity of the final bacteriocin preparation is often assessed by analytical RP-HPLC and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

Caption: A typical experimental workflow for the purification and characterization of bacteriocins.

Antimicrobial Activity Assay

The antimicrobial activity of the purified bacteriocin is commonly determined using a well diffusion assay or a microtiter plate-based assay to determine the minimum inhibitory concentration (MIC).

-

Indicator Strain Preparation: A lawn of a sensitive indicator bacterium is prepared on an agar plate.

-

Application of Bacteriocin: A defined amount of the purified bacteriocin solution is added to wells cut into the agar.

-

Incubation: The plate is incubated under conditions suitable for the growth of the indicator strain.

-

Zone of Inhibition: The antimicrobial activity is quantified by measuring the diameter of the clear zone of growth inhibition around the well.

Mode of Action: Pore Formation

A prevalent mode of action for many LAB bacteriocins is the formation of pores in the cytoplasmic membrane of susceptible bacteria.[6][7][8][9] This disrupts the membrane potential and leads to the leakage of essential intracellular components, ultimately causing cell death.

The process can be generalized as follows:

-

Binding: The bacteriocin peptide initially binds to the target cell membrane. This binding can be nonspecific, through electrostatic interactions with anionic phospholipids, or specific, involving docking molecules like lipid II or membrane-bound protein receptors.[7][9]

-

Insertion and Pore Formation: Following binding, the bacteriocin inserts into the membrane, leading to the formation of pores. This process is often dependent on the membrane potential of the target cell.[9]

-

Leakage of Intracellular Components: The formation of pores leads to the dissipation of the proton motive force (PMF) and the efflux of ions (e.g., K+) and small molecules (e.g., ATP).[7]

-

Cell Death: The loss of membrane integrity and essential molecules results in the death of the target cell.

Caption: Generalized signaling pathway for the pore-forming mode of action of LAB bacteriocins.

References

- 1. Purification, molecular characterization of Lactocin 63 produced by <i>Lactobacillus coryniformis</i> FZU63 and its antimicrobial mode of action against <i>Shewanella putrefaciens</i> - ProQuest [proquest.com]

- 2. Purification and characterization of a bacteriocin produced by Lactococcus lactis subsp. lactis H-559 isolated from kimchi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification and characterization of the Lactobacillus acidophilus bacteriocin lactacin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216 [frontiersin.org]

- 5. Physical and biochemical characterisation of bacteriocins produced by three Lactobacillus species | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]

- 6. Current Knowledge of the Mode of Action and Immunity Mechanisms of LAB-Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bacteriocins from Lactic Acid Bacteria. A Powerful Alternative as Antimicrobials, Probiotics, and Immunomodulators in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bacteriocins: Properties and potential use as antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.rug.nl [research.rug.nl]

Unraveling the Genetic Blueprint of Bacteriocin Production: A Technical Guide

A Note to Our Audience: Initial exploration into the genetic basis of "Lactenocin" production in Streptomyces has revealed that this bacteriocin, and others with similar nomenclature, are characteristically produced by Lactic Acid Bacteria (LAB), not Streptomyces. This guide has been adapted to provide a comprehensive technical overview of the genetic basis of bacteriocin production in LAB, using Lactococcin B from Lactococcus lactis as a primary exemplar, while drawing relevant parallels to the well-studied antibiotic biosynthesis in Streptomyces to cater to our intended audience of researchers, scientists, and drug development professionals.

Introduction: The Genetic Architecture of Bacteriocin Production in Lactic Acid Bacteria

Bacteriocins are ribosomally synthesized antimicrobial peptides produced by a wide range of bacteria. In Lactic Acid Bacteria, these peptides play a crucial role in microbial competition. The genetic determinants for bacteriocin production are typically organized in a contiguous block of genes, referred to as a biosynthetic gene cluster (BGC). These clusters are often located on plasmids, facilitating their horizontal transfer, but can also be found on the chromosome. A typical bacteriocin BGC encodes for the bacteriocin precursor (prepeptide), modifying enzymes, an ATP-binding cassette (ABC) transporter for secretion, and an immunity protein to protect the producing cell.

The Lactococcin B Biosynthetic Gene Cluster: A Case Study

Lactococcin B (LcnB) is a well-characterized, small, heat-stable, pore-forming bacteriocin produced by Lactococcus lactis. Its production is governed by a plasmid-encoded BGC.

Organization of the Lactococcin B Gene Cluster

The Lactococcin B biosynthetic gene cluster is a compact operon comprising genes essential for its production, secretion, and immunity.

Table 1: Genes and Functions in the Lactococcin B Biosynthetic Gene Cluster

| Gene | Protein Product | Function | Molecular Weight (kDa) |

| lcnB | Lactococcin B precursor | The structural gene encoding the pre-bacteriocin | ~6.5 |

| lciB | LcnB Immunity Protein | Provides self-immunity to the producing cell | ~12.5 |

| lctT | LcnB Transporter (ABC transporter) | Involved in the processing and secretion of LcnB | ~75 |

Experimental Protocols for Studying Bacteriocin Genetics

The elucidation of the genetic basis of bacteriocin production involves a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

Identification of the Bacteriocin Biosynthetic Gene Cluster

Objective: To locate the genes responsible for bacteriocin production.

Methodology:

-

Plasmid Curing: Eliminate plasmids from the bacteriocin-producing strain using agents like acridine orange or by growing at elevated temperatures. Screen the resulting colonies for loss of antimicrobial activity. If activity is lost, the BGC is likely plasmid-borne.

-

Transposon Mutagenesis: Introduce a transposon into the producer strain. Screen for mutants that have lost the ability to produce the bacteriocin. The DNA flanking the inserted transposon in these mutants can be sequenced to identify the disrupted gene.

-

DNA Sequencing and Analysis: Sequence the entire plasmid or the relevant chromosomal region. Use bioinformatics tools like antiSMASH or BAGEL to identify open reading frames (ORFs) with homology to known bacteriocin-related genes (e.g., prepeptides, ABC transporters, immunity proteins).

Heterologous Expression and Functional Analysis of a Bacteriocin Gene Cluster

Objective: To confirm the function of the identified gene cluster by expressing it in a non-producing host.

Methodology:

-

Cloning of the Gene Cluster: Amplify the entire BGC using high-fidelity PCR and clone it into an E. coli - Lactococcus shuttle vector.

-

Transformation: Introduce the recombinant plasmid into a suitable heterologous host, such as a non-bacteriocin-producing strain of Lactococcus lactis.

-

Confirmation of Expression:

-

Antimicrobial Activity Assay: Perform a well-diffusion assay using the supernatant of the transformed host against a sensitive indicator strain. A zone of inhibition confirms the production and secretion of the active bacteriocin.

-

SDS-PAGE and Western Blot: Analyze the cell lysate and supernatant of the recombinant strain by SDS-PAGE to detect the immunity protein and the secreted bacteriocin, respectively. Use specific antibodies for confirmation by Western blot.

-

Visualization of the Lactococcin B Biosynthesis and Secretion Pathway

The production of Lactococcin B involves the translation of the precursor peptide, followed by its processing and secretion by a dedicated ABC transporter. The immunity protein is co-expressed to protect the cell.

Caption: Biosynthesis and secretion pathway of Lactococcin B.

Regulatory Mechanisms: Parallels with Streptomyces

While the regulation of bacteriocin production in LAB is generally simpler than the complex regulatory networks governing antibiotic synthesis in Streptomyces, some common principles apply. In many LAB, bacteriocin production is regulated by a quorum-sensing system, often involving a secreted peptide pheromone that, upon reaching a critical concentration, activates a two-component signal transduction system. This, in turn, upregulates the expression of the bacteriocin BGC. This is analogous to the gamma-butyrolactone signaling systems in Streptomyces that control the production of secondary metabolites.

Caption: Generalized quorum-sensing regulation of bacteriocin production.

Conclusion

The genetic basis of bacteriocin production in Lactic Acid Bacteria is a fascinating field of study with significant implications for food preservation and the development of novel antimicrobials. The organization of genes into compact, often mobile, biosynthetic gene clusters allows for the efficient production and dissemination of these antimicrobial peptides. While distinct from the complex secondary metabolite pathways in Streptomyces, the underlying principles of gene clustering, dedicated transport, and self-immunity provide a powerful framework for understanding and engineering microbial defense systems. Further research into the regulatory networks governing bacteriocin expression will undoubtedly unlock new strategies for enhancing their production and application.

Methodological & Application

Isolating Lactenocin: A Guide to Purification for Research and Development

For Immediate Release

[City, State] – [Date] – A comprehensive set of application notes and protocols has been developed to detail the methods for the isolation and purification of Lactenocin, a bacteriocin with significant potential in research and drug development. These guidelines are tailored for researchers, scientists, and professionals in the pharmaceutical industry, providing a structured approach to obtaining high-purity this compound for experimental and therapeutic applications.

Bacteriocins, such as this compound, are ribosomally synthesized antimicrobial peptides produced by bacteria. Their specificity and potency against various pathogens have made them a focal point in the search for new antimicrobial agents. The protocols outlined below are based on established methods for bacteriocin purification, offering a reliable framework for laboratory application.

Application Notes

The successful isolation of this compound hinges on a multi-step purification strategy that typically involves a combination of precipitation and chromatographic techniques. The choice of methods may vary depending on the producing strain and the desired final purity. The presented protocols are based on common practices for bacteriocins of the lactocin family.

A critical aspect of the purification process is the careful monitoring of antimicrobial activity at each stage to ensure the recovery of the active bacteriocin. Quantitative analysis of protein concentration and biological activity is essential for calculating the yield and purification fold, which are key indicators of the process's efficiency.

Experimental Protocols

The following protocols provide a step-by-step guide for the isolation and purification of this compound from a bacterial culture.

Protocol 1: Ammonium Sulfate Precipitation

This initial step concentrates the bacteriocin from the cell-free supernatant.

-

Culture Preparation: Grow the this compound-producing bacterial strain in an appropriate broth medium (e.g., MRS broth for Lactobacillus species) to the late logarithmic or early stationary phase.

-

Cell Removal: Centrifuge the culture at 8,000-10,000 x g for 20 minutes at 4°C to pellet the cells.

-

Supernatant Collection: Carefully decant and collect the cell-free supernatant which contains the secreted this compound.

-

Precipitation: While gently stirring on ice, slowly add finely ground ammonium sulfate to the supernatant to achieve a final saturation of 60-80%. For example, for 80% saturation, add 561 g of ammonium sulfate per liter of supernatant.

-

Incubation: Continue stirring on ice for at least 4 hours or overnight to allow for complete precipitation.

-

Pellet Collection: Centrifuge the mixture at 12,000 x g for 30 minutes at 4°C. Discard the supernatant.

-

Resuspension: Dissolve the pellet in a minimal volume of a suitable buffer (e.g., 25 mM sodium phosphate buffer, pH 7.0).

-

Dialysis: Dialyze the resuspended pellet against the same buffer overnight at 4°C using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 1-3 kDa) to remove residual ammonium sulfate.

Protocol 2: Ion-Exchange Chromatography (IEX)

This step separates proteins based on their net charge. As many bacteriocins are cationic, cation-exchange chromatography is commonly used.

-

Column Equilibration: Equilibrate a cation-exchange column (e.g., SP-Sepharose) with the binding buffer (e.g., 25 mM sodium phosphate buffer, pH 7.0).

-

Sample Loading: Load the dialyzed sample from Protocol 1 onto the equilibrated column.

-

Washing: Wash the column with several column volumes of the binding buffer to remove unbound proteins.

-

Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the binding buffer).

-

Fraction Collection: Collect fractions throughout the elution process.

-

Activity Assay: Screen the collected fractions for antimicrobial activity against a sensitive indicator strain to identify the fractions containing this compound.

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a high-resolution chromatography step for final polishing and obtaining a highly purified bacteriocin.

-

Sample Preparation: Pool the active fractions from the IEX step and, if necessary, concentrate them. Filter the pooled sample through a 0.22 µm syringe filter.

-

Column and System Preparation: Use a C18 reversed-phase column. The mobile phases typically consist of Solvent A (e.g., 0.1% trifluoroacetic acid (TFA) in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

-

Elution Gradient: Equilibrate the column with a low concentration of Solvent B. After sample injection, elute the bound peptides with a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 60% Solvent B over 30-60 minutes.

-

Detection and Fraction Collection: Monitor the elution profile at 220 nm and 280 nm. Collect peaks corresponding to the active fractions.

-

Purity Analysis: Assess the purity of the final sample by analytical RP-HPLC and SDS-PAGE.

Data Presentation

The following table summarizes the purification of a representative lactocin, providing an example of the expected results at each stage of the process.

| Purification Step | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Purification Fold |

| Cell-Free Supernatant | 1500 | 300,000 | 200 | 100 | 1 |

| Ammonium Sulfate Ppt. | 300 | 210,000 | 700 | 70 | 3.5 |

| Ion-Exchange Chrom. | 30 | 150,000 | 5,000 | 50 | 25 |

| RP-HPLC | 3 | 90,000 | 30,000 | 30 | 150 |

AU: Arbitrary Units

Visualization of Workflows and Mechanisms

To aid in the conceptualization of the purification process and the mechanism of action of this compound-like bacteriocins, the following diagrams are provided.

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Proposed mechanism of action for a two-component this compound-like bacteriocin.

Application Notes and Protocols for High-Performance Liquid Chromatography of Lactenocin

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification and analysis of Lactenocin, a bacteriocin with potential therapeutic applications. The methodologies outlined below are based on established protocols for similar bacteriocins and are intended to serve as a comprehensive guide for researchers.

Introduction to this compound and HPLC Analysis

This compound is a ribosomally synthesized antimicrobial peptide (bacteriocin) produced by lactic acid bacteria. Its potential as a natural preservative and a therapeutic agent necessitates robust methods for its purification and characterization. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a powerful technique for the high-resolution separation and quantification of bacteriocins like this compound. This method separates molecules based on their hydrophobicity, making it ideal for purifying peptides from complex mixtures.

A typical purification strategy for bacteriocins involves a multi-step approach to progressively enrich the target peptide. This often includes initial precipitation and ion-exchange chromatography steps prior to the final polishing step with RP-HPLC.

Experimental Protocols

Upstream Purification of this compound

Prior to HPLC analysis, a preliminary purification of this compound from the cell-free supernatant of the producing bacterial culture is essential. This typically involves the following steps:

Protocol 1: Ammonium Sulfate Precipitation and Cation-Exchange Chromatography

-

Ammonium Sulfate Precipitation:

-

Centrifuge the bacterial culture at 8,500 rpm for 30 minutes at 4°C to obtain the cell-free supernatant.

-

Gradually add ammonium sulfate to the supernatant to achieve 80% saturation while stirring gently at 4°C.

-

Allow the precipitation to proceed overnight at 4°C.

-

Centrifuge the mixture at 10,000 rpm for 30 minutes at 4°C to collect the protein pellet.

-

Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 25 mM sodium phosphate, pH 7.0).

-

Dialyze the resuspended pellet against the same buffer to remove excess salt.

-

-

Cation-Exchange Chromatography:

-

Equilibrate a cation-exchange column (e.g., SP-Sepharose) with the binding buffer (e.g., 25 mM sodium phosphate, pH 7.0).

-

Load the dialyzed sample onto the column.

-

Wash the column with the binding buffer to remove unbound impurities.

-

Elute the bound peptides using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the binding buffer).

-

Collect fractions and test for antimicrobial activity to identify the fractions containing this compound.

-

High-Performance Liquid Chromatography (HPLC) Protocol for this compound

The active fractions from the cation-exchange chromatography are pooled, concentrated, and then subjected to RP-HPLC for final purification.

Protocol 2: Reverse-Phase HPLC

-

Instrumentation: An HPLC system equipped with a UV detector is required.

-

Column: A C18 reverse-phase column is commonly used for bacteriocin purification.[1][2]

-

Mobile Phase:

-

Solvent A: Ultrapure water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% acetic acid.

-

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% acetic acid.[1]

-

-

Elution Program: A linear gradient from a low to a high concentration of Solvent B is typically employed. For example:

-

Flow Rate: 1 mL/min.[1]

-

Injection Volume: 20-100 µL, depending on the concentration of the sample.

-

Procedure:

-

Filter the pooled and concentrated active fractions through a 0.22 µm syringe filter before injection.

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 100% Solvent A or a low percentage of Solvent B).

-

Inject the sample onto the column.

-

Run the gradient elution program as described above.

-

Monitor the elution profile at 220 nm.

-

Collect the fractions corresponding to the observed peaks.

-

Determine the antimicrobial activity of each fraction to identify the peak corresponding to pure this compound.

-

Data Presentation

The quantitative data from the purification process can be summarized in a purification table to track the yield and purification fold at each step.

Table 1: Purification of this compound

| Purification Step | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Purification Fold |

| Cell-Free Supernatant | - | - | - | 100 | 1 |

| Ammonium Sulfate Ppt. | - | - | - | - | - |

| Cation-Exchange | - | - | - | - | - |

| RP-HPLC | - | - | - | - | - |

AU (Activity Units) should be determined using a suitable antimicrobial assay.

Table 2: HPLC Parameters for Different Bacteriocins (for comparison)

| Bacteriocin | Column | Mobile Phase A | Mobile Phase B | Gradient | Detection | Reference |

| Lac-B23 | C18 | 0.1% acetic acid in water | 0.1% acetic acid in acetonitrile | 0-60% B (20 min), 60-100% B (5 min) | 220 nm | [1] |

| ZFM216 | C18 | 0.05% TFA in water | 0.05% TFA in acetonitrile | Not specified in detail | 280 nm & 215 nm | [2] |

Visualizations

Experimental Workflow

The overall experimental workflow for the purification of this compound is depicted below.

Caption: Workflow for the purification of this compound.

Hypothetical Signaling Pathway for Bacteriocin Action

The precise signaling pathway for this compound may not be fully elucidated. However, a common mechanism of action for many bacteriocins involves membrane disruption. A generalized pathway is illustrated below.

Caption: Generalized mechanism of bacteriocin action.

References

- 1. Frontiers | Purification and Partial Characterization of Bacteriocin Lac-B23, a Novel Bacteriocin Production by Lactobacillus plantarum J23, Isolated From Chinese Traditional Fermented Milk [frontiersin.org]

- 2. Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and Partial Characterization of Bacteriocin Lac-B23, a Novel Bacteriocin Production by Lactobacillus plantarum J23, Isolated From Chinese Traditional Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]

Developing a sensitive bioassay for Lactenocin activity

Application Notes & Protocols

Topic: Developing a Sensitive Bioassay for Lactenocin Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lactenocins are a class of bacteriocins—ribosomally synthesized antimicrobial peptides—produced by various species of Lactic Acid Bacteria (LAB), such as Lactobacillus. These peptides often exhibit potent inhibitory activity against food spoilage organisms and pathogens, making them attractive candidates for natural food preservatives and novel therapeutic agents. Accurate and sensitive quantification of this compound activity is critical for research, quality control, and the development of commercial applications.

This document provides a detailed protocol for a sensitive, high-throughput turbidometric bioassay performed in a 96-well microtiter plate format. This method offers significant advantages over traditional agar diffusion assays by providing higher sensitivity, better reproducibility, and quantitative results. The activity of this compound is expressed in Arbitrary Units per milliliter (AU/mL).[1][2][3]

Principle of the Assay

The bioassay quantifies the antimicrobial activity of a this compound-containing sample by measuring the inhibition of a sensitive indicator microorganism. The assay is based on the principle that the concentration of this compound is inversely proportional to the growth of the indicator strain. A two-fold serial dilution of the sample is co-incubated with a standardized culture of the indicator strain in a microtiter plate. After incubation, microbial growth is measured by reading the optical density (turbidity) at 600 nm (OD₆₀₀). The bacteriocin activity, expressed in AU/mL, is defined as the reciprocal of the highest dilution that shows a significant inhibition (e.g., 50%) of the indicator strain's growth compared to a negative control.[1][3]

Proposed Mechanism of Action for Lactenocins

Many bacteriocins produced by LAB, particularly those in Class II, function by disrupting the integrity of the target cell's cytoplasmic membrane. This is often achieved through a multi-step process that may involve binding to a specific docking molecule, such as Lipid II (a precursor in cell wall biosynthesis), followed by the insertion of the peptide into the membrane to form pores. This pore formation leads to the leakage of essential ions and molecules (like K+ and ATP), dissipation of the proton motive force, and ultimately, cell death.[4][5]

References

- 1. Bacteriostatic activity and partial characterization of the bacteriocin produced by L. plantarum sp. isolated from traditional sourdough - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening, purification and characterization of thermostable, protease resistant Bacteriocin active against methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The mode of action of the lantibiotic lacticin 3147--a complex mechanism involving specific interaction of two peptides and the cell wall precursor lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

Unlocking the Structure of Lactenocin: A Guide for Researchers

Application Notes and Protocols for the Structural Elucidation of Lactenocin

For researchers, scientists, and drug development professionals, understanding the intricate structure of novel antimicrobial compounds is paramount to harnessing their therapeutic potential. This compound, a bacteriocin with promising antimicrobial activity, presents a unique structural puzzle. This document provides detailed application notes and experimental protocols for the comprehensive structural elucidation of this compound, focusing on a multi-pronged approach that combines genetic analysis with advanced analytical techniques.

Overview of Structural Elucidation Workflow

The structural determination of this compound, specifically Lactocin S, a well-characterized variant produced by Lactobacillus sake L45, requires a systematic workflow. This process begins with the genetic analysis of the biosynthetic gene cluster, followed by purification of the peptide, and finally, detailed structural analysis using a suite of spectroscopic and sequencing techniques.

Caption: Workflow for this compound structural elucidation.

Genetic Analysis of the this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis provides invaluable preliminary information about its structure, including its precursor peptide sequence and potential post-translational modifications. For Lactocin S, the biosynthetic gene cluster is located on a plasmid in Lactobacillus sake L45.[1][2]

Protocol 2.1: Identification and Sequencing of the this compound Gene Cluster

-

DNA Isolation: Isolate plasmid DNA from Lactobacillus sake L45 using a commercial plasmid DNA purification kit.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified plasmid DNA and perform whole-genome sequencing using a next-generation sequencing platform.

-

Gene Cluster Annotation: Assemble the sequencing reads and annotate the open reading frames (ORFs) within the Lactocin S biosynthetic gene cluster. The gene cluster typically includes the precursor peptide gene (lasA), modification enzymes, transport proteins, and immunity proteins.[1][2][3]

Data Presentation: Key Genes in the Lactocin S Biosynthetic Cluster

| Gene | Putative Function | Significance for Structural Elucidation |

| lasA | Encodes the pre-lactocin S peptide | Provides the primary amino acid sequence.[1] |

| lasM | Putative modification enzyme | Suggests post-translational modifications like dehydration and cyclization.[1] |

| lasT | ATP-dependent transport protein | Involved in secretion, not directly in structure.[1] |

| lasP | Serine protease | Potentially cleaves the leader peptide.[1] |

| lasX, lasY | Regulatory proteins | Control the expression of the gene cluster.[3] |

Purification of this compound

A robust purification protocol is essential to obtain a homogenous sample of this compound for structural analysis.

Protocol 3.1: Multi-Step Purification of Lactocin S

This protocol is adapted from the purification of Lactocin S from Lactobacillus sake L45.[4][5][6]

-

Fermentation: Culture Lactobacillus sake L45 in a suitable broth medium (e.g., MRS broth) to an early stationary phase to maximize bacteriocin production.[7]

-

Cell-Free Supernatant Preparation: Centrifuge the culture to pellet the cells. The supernatant contains the secreted Lactocin S.

-

Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the cell-free supernatant to a final saturation of 80% to precipitate the bacteriocin.

-

Ion-Exchange Chromatography: Resuspend the precipitate in a suitable buffer and apply it to a cation-exchange chromatography column. Elute with a salt gradient.

-

Hydrophobic Interaction Chromatography: Pool the active fractions and apply them to a hydrophobic interaction chromatography column. Elute with a decreasing salt gradient.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the active fractions using a C18 RP-HPLC column with a water-acetonitrile gradient containing 0.1% trifluoroacetic acid.

-

Gel Filtration: As a final polishing step, use a gel filtration column to separate Lactocin S based on size.[4][5]

Data Presentation: Purification of a Generic Bacteriocin (Illustrative)

| Purification Step | Total Activity (AU) | Total Protein (mg) | Specific Activity (AU/mg) | Purification (Fold) | Yield (%) |

| Cell-Free Supernatant | 1,000,000 | 2500 | 400 | 1 | 100 |

| Ammonium Sulfate Ppt. | 800,000 | 500 | 1600 | 4 | 80 |

| Ion-Exchange | 600,000 | 50 | 12,000 | 30 | 60 |

| Hydrophobic Interaction | 450,000 | 10 | 45,000 | 112.5 | 45 |

| RP-HPLC | 300,000 | 1 | 300,000 | 750 | 30 |

Note: This table presents illustrative data for a generic bacteriocin purification. The purification of Lactocin S resulted in an approximately 40,000-fold increase in specific activity.[4][5]

Mass Spectrometry for Molecular Weight and Sequence Verification

Mass spectrometry is a cornerstone technique for determining the precise molecular weight of this compound and verifying its amino acid sequence.

Caption: Mass spectrometry workflow for this compound analysis.

Protocol 4.1: MALDI-TOF Mass Spectrometry

-

Sample Preparation: Mix the purified this compound solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate and allow it to air dry.

-

Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.

-

Data Analysis: Determine the monoisotopic mass of this compound from the resulting spectrum.

Protocol 4.2: LC-MS/MS for Sequencing and PTM Analysis

-

Enzymatic Digestion (Optional): For larger peptides, perform in-solution digestion with a specific protease (e.g., trypsin) to generate smaller fragments.

-

LC Separation: Inject the intact or digested peptide onto an RP-HPLC system coupled to a mass spectrometer. Separate the peptides using a suitable gradient.

-

MS/MS Analysis: In the mass spectrometer, select the parent ion of interest and subject it to collision-induced dissociation (CID) or other fragmentation methods.

-

Sequence and PTM Identification: Analyze the fragmentation pattern (MS/MS spectrum) to deduce the amino acid sequence and identify any post-translational modifications by observing mass shifts.

Data Presentation: Expected Mass Spectrometry Results for Lactocin S

| Technique | Expected Information | Illustrative Value |

| MALDI-TOF MS | Molecular Weight (Da) | ~3.7 kDa |

| LC-MS/MS | Fragmentation Ions | b- and y-ions confirming the amino acid sequence |

| Post-Translational Modifications | Mass shifts corresponding to lanthionine bridges and a blocked N-terminus. |

Note: The molecular weight of Lactocin S is approximately 3.7 kDa. The N-terminus is blocked by a lactate group, and it contains lanthionine residues.[8][9]

Edman Degradation for N-terminal Sequencing

Edman degradation is a classical method for determining the N-terminal amino acid sequence of a peptide.

Protocol 5.1: Automated Edman Degradation

-

Sample Preparation: Apply the purified this compound to a sequencing membrane.

-

Sequencing Cycles: Perform automated Edman degradation using a protein sequencer. In each cycle, the N-terminal amino acid is derivatized, cleaved, and identified by HPLC.

-

Data Analysis: Analyze the chromatograms from each cycle to determine the amino acid sequence.

Note on Lactocin S: Direct N-terminal sequencing of native Lactocin S will not yield any amino acids because its N-terminus is blocked.[4][5] To overcome this, chemical or enzymatic removal of the blocking group may be necessary prior to Edman degradation. Alternatively, fragmentation of the peptide (e.g., with cyanogen bromide if a methionine is present, as is the case for Lactocin S) followed by sequencing of the internal fragments can provide sequence information.[4][5]

NMR Spectroscopy for Three-Dimensional Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Protocol 6.1: 2D NMR Spectroscopy of this compound

-

Sample Preparation: Dissolve a highly concentrated and pure sample of this compound in a suitable solvent (e.g., H₂O/D₂O or a membrane-mimicking solvent).

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and folding.

-

2D NMR Experiments: Perform a series of two-dimensional NMR experiments, including:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance constraints.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

-

¹H-¹⁵N HSQC (if isotopically labeled): To assign backbone amide protons and nitrogens.

-

-

Structure Calculation: Use the distance and dihedral angle constraints derived from the NMR data to calculate a family of 3D structures using software packages like CYANA or XPLOR-NIH.

-

Structure Validation: Validate the quality of the calculated structures.

Data Presentation: Illustrative ¹H NMR Chemical Shifts for Amino Acids in a Peptide

| Amino Acid | α-H (ppm) | β-H (ppm) | γ-H (ppm) | Other (ppm) |

| Alanine | 4.35 | 1.48 | - | - |

| Valine | 4.15 | 2.25 | 1.05, 1.00 | - |

| Leucine | 4.38 | 1.75, 1.65 | 1.70 | δ: 0.95, 0.90 |

| Proline | 4.45 | 2.35, 2.00 | 2.10 | δ: 3.70, 3.60 |

Note: This table provides typical chemical shift ranges and is for illustrative purposes. Actual values for this compound will need to be determined experimentally.

Circular Dichroism Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for determining the secondary structure content (e.g., α-helix, β-sheet) of a peptide.

Caption: Principle of Circular Dichroism spectroscopy.

Protocol 7.1: CD Spectroscopy of this compound

-

Sample Preparation: Prepare a dilute solution of purified this compound in a suitable buffer (e.g., phosphate buffer) that does not have high absorbance in the far-UV region.

-

Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.

-

Data Analysis: Deconvolute the resulting spectrum using a secondary structure estimation program (e.g., K2D2, BeStSel) to determine the percentage of α-helix, β-sheet, and random coil.

Data Presentation: Illustrative Secondary Structure Content from CD